Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Catalog No.
S1534228
CAS No.
129201-92-9
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Avoid inefficient Diels-Alder reactivity or costly in-house esterification. Methyl 3,4-dihydro-2H-pyran-6-carboxylate provides direct access to a highly activated dienophile, eliminating an 81%-yield esterification step and associated reagent handling.

  • Enables efficient [4+2] cycloadditions to build complex polycyclic systems.
  • Validated intermediate in patented synthesis of neuraminic acid derivatives for influenza therapeutics.
  • Ensures predictable scale-up and process security.

CAS Number

129201-92-9

Product Name

Methyl 3,4-dihydro-2H-pyran-6-carboxylate

IUPAC Name

methyl 3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3

InChI Key

VMRNOXLRRZQVNX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CCCCO1

Canonical SMILES

COC(=O)C1=CCCCO1

Synonyms

Methyl 3,4-dihydro-2H-pyran-6-carboxylate, 3,4-Dihydro-2H-pyran-6-carboxylic acid methyl ester, 6-(Methoxycarbonyl)-3,4-dihydro-2H-pyran, Methyl 3,4-dihydro-2H-pyran-6-carboxylate (IUPAC)

Purity

≥95%

Package Size

0.25 g, 0.5 g, 1 g, 5 g

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a bifunctional heterocyclic compound valued in organic synthesis. It incorporates an electron-deficient alkene, making it an activated dienophile for cycloaddition reactions, and a methyl ester group suitable for further derivatization. This structure is frequently employed as a key intermediate for constructing complex polycyclic systems and serves as a precursor in multi-step syntheses of high-value molecules, including pharmaceutical agents.

Substituting this compound with simpler analogs often leads to process inefficiencies or reaction failure. Using the unsubstituted 3,4-dihydro-2H-pyran, for example, results in significantly lower reactivity in Diels-Alder reactions, as it lacks the activating effect of the electron-withdrawing carboxylate group. Opting for the precursor, 3,4-dihydro-2H-pyran-6-carboxylic acid, introduces an acidic proton incompatible with many organometallic or base-sensitive reagents, necessitating an additional esterification step which proceeds with a reported yield of 81%. This extra in-house step adds labor, reagent costs, and yield loss, making the direct procurement of the methyl ester a more efficient and predictable choice for many workflows.

Informing the 'Buy vs. Make' Decision: Yield Data for In-House Esterification

For procurement teams deciding between this methyl ester and its corresponding carboxylic acid, process data shows the esterification of 3,4-dihydro-2H-pyran-6-carboxylic acid with dimethyl sulfate and sodium hydrogencarbonate in methanol provides the target methyl ester at an 81% yield.

Evidence DimensionYield of final esterification step
Target Compound DataN/A (Procured directly)
Comparator Or Baseline3,4-Dihydro-2H-pyran-6-carboxylic acid (precursor): 81% yield upon conversion
Quantified DifferenceA predictable 19% yield loss is incurred when synthesizing the target compound from its carboxylic acid precursor.
ConditionsEsterification with dimethyl sulfate, sodium hydrogencarbonate, in methanol.

This 81% yield figure allows for a direct cost analysis, weighing the lower cost of the acid against the material loss, reagent expense, and labor required for the additional in-house chemical transformation.

Validated Use as a Key Intermediate in a Patented Pharmaceutical Synthesis Pathway

This specific compound is cited as a reactant in the patented synthesis of neuraminic acid derivatives, which are precursors for influenza therapeutics. In the described process, Methyl 3,4-dihydro-2H-pyran-6-carboxylate is reacted with azidotrimethylsilane in the presence of titanium (IV) isopropoxide, demonstrating its compatibility and utility in complex, multi-step industrial syntheses.

Evidence DimensionPrecursor Suitability
Target Compound DataExplicitly named reactant in a patented process for high-value therapeutic precursors.
Comparator Or BaselineGeneric or unvalidated building blocks.
Quantified DifferenceN/A (Binary validation: used in patent vs. not).
ConditionsReaction with azidotrimethylsilane and titanium (IV) isopropoxide.

Its inclusion in a patent for a commercially relevant therapeutic demonstrates proven utility and reliability as a building block, reducing process development risk compared to using less-established starting materials.

Enabling Efficient Cycloadditions via Electronic Activation

The C6-methoxycarbonyl group functions as a crucial electron-withdrawing group that activates the alkene of the dihydropyran ring. According to the principles of the Diels-Alder reaction, this activation significantly increases the reaction rate between the dienophile (the pyran) and an electron-rich diene. This electronic property makes it functionally distinct from analogs lacking this group, such as the unsubstituted 3,4-dihydro-2H-pyran.

Evidence DimensionDienophile Reactivity in [4+2] Cycloadditions
Target Compound DataAccelerated reaction rate due to electron-withdrawing C6-methoxycarbonyl group.
Comparator Or Baseline3,4-dihydro-2H-pyran (unsubstituted): Lacks electronic activation, leading to slower reaction rates.
Quantified DifferenceQualitative but significant increase in reaction rate based on fundamental reaction principles.
ConditionsStandard Diels-Alder reaction conditions.

For syntheses reliant on building scaffolds via Diels-Alder reactions, using this activated pyran ensures higher efficiency, potentially better yields, and milder reaction conditions, directly impacting process time and cost.

Synthesis of High-Value Pharmaceutical Intermediates

Where this compound is the right choice: As a documented and validated starting material in the synthesis of complex therapeutic agents, such as neuraminic acid derivatives for influenza treatments. Its established role in a patented route provides process security and a reliable starting point for scale-up operations.

Efficient Construction of Polycyclic Scaffolds via Diels-Alder Reactions

Where this compound is the right choice: In synthetic routes that rely on [4+2] cycloadditions to rapidly build molecular complexity. The electron-withdrawing ester group ensures efficient reaction with dienes, making it a preferred building block for creating fused or bridged ring systems common in natural product synthesis and medicinal chemistry.

Streamlined Workflows Requiring a Ready-to-Use Ester

Where this compound is the right choice: For research or manufacturing processes where avoiding an additional in-house esterification step is critical for timeline adherence and process simplification. Direct procurement bypasses the material loss, reagent handling, and purification associated with converting the corresponding carboxylic acid.

XLogP3

1.2

Wikipedia

Methyl 3,4-dihydro-2H-pyran-6-carboxylate

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